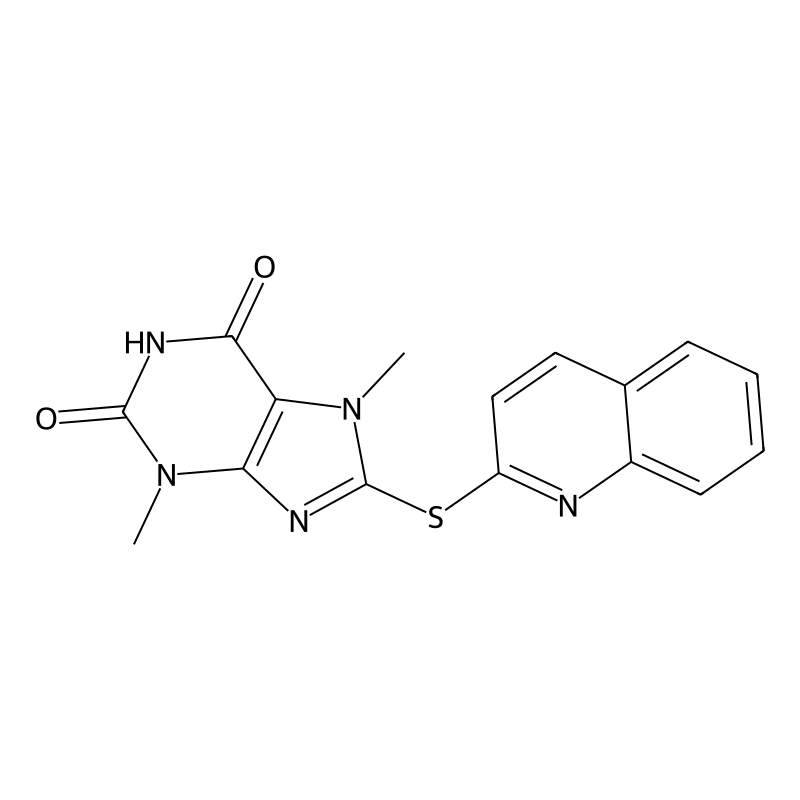RS-246204

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
It’s worth noting that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
RS-246204 is a small molecule identified as a substitute for R-spondin-1, a protein crucial for the growth and maintenance of intestinal stem cells. This compound has been shown to promote the formation and growth of enteroids in culture conditions lacking R-spondin-1, making it significant for research in gastrointestinal physiology and regenerative medicine. Structurally, RS-246204 is categorized as a 2-substituted purine, which is known for its role in various biological processes including cell signaling and proliferation .
RS-246204 primarily acts by mimicking the function of R-spondin-1, facilitating the activation of the Wnt signaling pathway. This pathway is essential for the proliferation and differentiation of intestinal stem cells. The compound enhances the formation of enteroids from intestinal crypts, demonstrating a concentration-dependent effect on organoid development. Notably, concentrations between 25 μM and 50 μM are optimal for promoting cell viability and organoid formation, while higher concentrations can inhibit these processes .
The biological activity of RS-246204 has been extensively studied in the context of intestinal organoid cultures. It has been found to support:
- Differentiation Capacity: Enteroids grown with RS-246204 exhibit similar differentiation profiles to those grown with R-spondin-1.
- Self-Renewal: The compound maintains the self-renewal capabilities of intestinal stem cells.
- Epithelial to Mesenchymal Transition: RS-246204 induces this transition in organoids, which is vital for understanding cancer metastasis and tissue regeneration .
Synthesis of RS-246204 involves standard organic chemistry techniques typically used for purine derivatives. While specific synthetic pathways are not detailed in the available literature, it generally includes:
- Formation of Purine Nucleus: Starting with appropriate precursors to construct the purine ring.
- Substitution Reactions: Introducing functional groups at the 2-position to yield RS-246204.
- Purification: Utilizing chromatographic techniques to isolate and purify the final product .
RS-246204 has several applications in biomedical research:
- Organoid Cultures: It serves as a substitute for R-spondin-1 in culturing intestinal organoids, which are crucial for studying gut biology and disease.
- Therapeutic Development: The compound is being explored for potential therapeutic applications in gastrointestinal diseases by enhancing stem cell function and tissue regeneration.
- Research Tool: It provides a valuable tool for studying Wnt signaling pathways and their implications in cancer biology and regenerative medicine .
Interaction studies involving RS-246204 focus on its effects on various cellular pathways:
- Wnt Signaling Pathway: It enhances Wnt signaling, crucial for stem cell proliferation.
- Cell Viability Assays: Studies have shown that RS-246204 maintains high cell viability within specific concentration ranges.
- Gene Expression Profiling: RT-PCR analyses indicate that RS-246204 influences the expression of genes associated with stemness and differentiation in enteroids .
Several compounds exhibit similarities to RS-246204, particularly those involved in modulating Wnt signaling or supporting stem cell growth. Below are some notable examples:
| Compound Name | Structural Class | Unique Features |
|---|---|---|
| R-spondin-1 | Protein | Natural ligand that activates Wnt signaling directly |
| CHIR99021 | Small Molecule | GSK3 inhibitor that stabilizes β-catenin |
| IWP-L6 | Small Molecule | Inhibits Wnt secretion but activates Wnt signaling indirectly |
| BIO | Small Molecule | Promotes β-catenin stabilization |
RS-246204 stands out due to its specific role as a substitute for R-spondin-1, effectively bridging gaps in organoid culture without relying on recombinant proteins .








